1-Sulfanylcyclobutane-1-carboxylic acid
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Overview
Description
1-Sulfanylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₅H₈O₂S It features a cyclobutane ring substituted with a sulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Sulfanylcyclobutane-1-carboxylic acid can be synthesized through several methods:
From Cyclobutanone: One common method involves the reaction of cyclobutanone with hydrogen sulfide in the presence of a base to form 1-sulfanylcyclobutanone, which is then oxidized to this compound.
From Cyclobutyl Halides: Another method involves the nucleophilic substitution of cyclobutyl halides with thiolates, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Sulfanylcyclobutane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carboxylic acid group.
Substituted Cyclobutanes: From nucleophilic substitution reactions.
Scientific Research Applications
1-Sulfanylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-sulfanylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. These functional groups can participate in various chemical reactions, such as nucleophilic attacks and redox reactions, which can modulate the activity of enzymes and other biological molecules. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-Sulfanylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1-carboxylic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1-Sulfanylcyclopentane-1-carboxylic acid: Contains a five-membered ring, which affects its chemical properties and reactivity.
1-Sulfanylcyclohexane-1-carboxylic acid: Contains a six-membered ring, leading to different steric and electronic effects.
Uniqueness: The presence of both a sulfanyl group and a carboxylic acid group on a cyclobutane ring makes this compound unique. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H8O2S |
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Molecular Weight |
132.18 g/mol |
IUPAC Name |
1-sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O2S/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H,6,7) |
InChI Key |
JIDVALVOYYLHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)S |
Origin of Product |
United States |
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